Umbelliferone 7-O-Rutinoside is a glycosylated derivative of umbelliferone, a naturally occurring hydroxycoumarin. This compound is characterized by the presence of a rutinoside moiety, which is a disaccharide consisting of rhamnose and glucose. Umbelliferone itself is known for its fluorescent properties and its role as a plant metabolite, particularly in members of the Apiaceae family, such as carrots and coriander. Umbelliferone 7-O-Rutinoside has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory effects .
Umbelliferone 7-O-Rutinoside exhibits several notable biological activities:
These activities make Umbelliferone 7-O-Rutinoside a candidate for further research in therapeutic applications.
The synthesis of Umbelliferone 7-O-Rutinoside can be approached through several methods:
Umbelliferone 7-O-Rutinoside has potential applications across various fields:
Research on the interactions of Umbelliferone 7-O-Rutinoside with other compounds is limited but promising. Studies indicate that it may interact synergistically with other antioxidants to enhance their efficacy. Furthermore, its role as a fluorescent probe allows it to be used in various biochemical assays, providing insights into cellular processes and interactions with metal ions .
Several compounds share structural similarities with Umbelliferone 7-O-Rutinoside, particularly within the coumarin family. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Umbelliferone | Hydroxycoumarin | Base structure; known for fluorescence and UV absorption |
| Herniarin (7-O-Methylumbelliferone) | Methylated derivative | Exhibits similar bioactivity; found in specific plants |
| Skimmin (7-O-β-D-glucopyranosylumbelliferone) | Glycosylated derivative | Used for enzyme determination; different sugar moiety |
| Marmin | Isoprenylated derivative | Found in grapefruit; shows antifungal activity |
Each of these compounds has unique properties and applications that differentiate them from Umbelliferone 7-O-Rutinoside while sharing a common coumarin backbone. This diversity highlights the importance of structural modifications in determining biological activity and utility .